1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine
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Overview
Description
1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is a chemical compound with a complex structure that includes a benzimidazole core substituted with a methyl group and a 2-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine typically involves the reaction of 1-methylbenzimidazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, in the presence of bases like potassium carbonate; in solvents such as DMF or acetonitrile.
Major Products:
Oxidation: Benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes and leading to therapeutic effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound, which serves as the core structure for many derivatives.
2-Methylbenzimidazole: A derivative with a similar structure but lacking the 1-methyl and 2-methylbenzyl substitutions.
1-Methylbenzimidazole: Another derivative with only the 1-methyl substitution.
Uniqueness: 1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 1-methyl and 2-methylbenzyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3 |
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Molecular Weight |
251.33 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
GWSINTHLAPGRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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